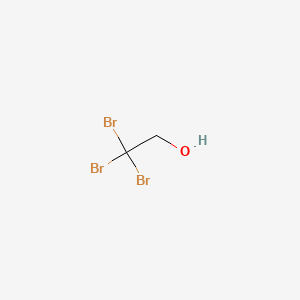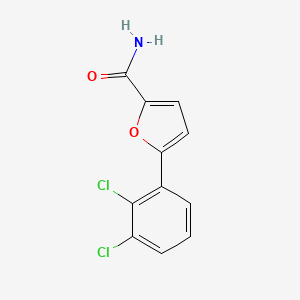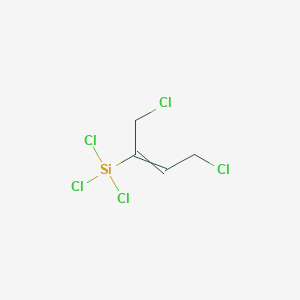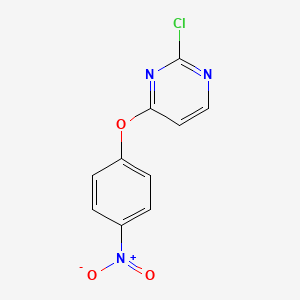
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-” is a peptide sequence composed of the amino acids cysteine, asparagine, valine, valine, proline, leucine, tyrosine (phosphorylated), and aspartic acid. This specific sequence is notable for the phosphorylation of the tyrosine residue, which can significantly alter the peptide’s biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the C-terminal amino acid (aspartic acid) to a solid resin.
Step 2: Sequential addition of protected amino acids (leucine, proline, valine, valine, asparagine, and cysteine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Step 3: Deprotection of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
Step 4: Phosphorylation of the tyrosine residue using phosphoramidite chemistry or other phosphorylation reagents.
-
Solution-Phase Peptide Synthesis
- Similar steps as SPPS but performed in solution, requiring purification steps after each coupling reaction.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers for SPPS, allowing for high-throughput and scalable synthesis. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The cysteine residue can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
-
Reduction
- Disulfide bonds formed by cysteine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
-
Substitution
- The phosphorylated tyrosine can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide (H2O2), iodine (I2).
- Conditions: Mild to moderate temperatures, aqueous or organic solvents.
-
Reduction
- Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
- Conditions: Aqueous solutions, neutral to slightly basic pH.
-
Substitution
- Reagents: Nucleophiles such as hydroxylamine, thiols.
- Conditions: Aqueous or organic solvents, mild temperatures.
Major Products Formed
-
Oxidation
- Formation of disulfide bonds between cysteine residues.
-
Reduction
- Regeneration of free thiol groups from disulfide bonds.
-
Substitution
- Replacement of the phosphate group on tyrosine with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The compound serves as a model peptide for studying phosphorylation and its effects on peptide structure and function.
Catalysis: Phosphorylated peptides can act as catalysts in various chemical reactions.
Biology
Signal Transduction: Phosphorylated tyrosine residues are key components in cellular signaling pathways, making this peptide useful for studying signal transduction mechanisms.
Protein-Protein Interactions: The peptide can be used to investigate interactions between proteins and phosphorylated peptides.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs, particularly those targeting phosphorylated proteins.
Diagnostics: Phosphorylated peptides are used in diagnostic assays to detect specific protein modifications.
Industry
Biotechnology: The peptide can be used in the production of biosensors and other biotechnological applications.
Pharmaceuticals: The compound can be employed in the formulation of peptide-based therapeutics.
Wirkmechanismus
The compound exerts its effects primarily through the phosphorylated tyrosine residue, which can interact with specific proteins and enzymes involved in cellular signaling pathways. The phosphorylation of tyrosine creates a binding site for proteins with phosphotyrosine-binding domains, such as SH2 (Src Homology 2) domains. This interaction can activate or inhibit downstream signaling pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
CYS-ASN-VAL-VAL-PRO-LEU-TYR-ASP-
- Similar peptide sequence without the phosphorylation of tyrosine.
-
CYS-ASN-VAL-VAL-PRO-LEU-SER(PO3H2)-ASP-
- Similar peptide sequence with phosphorylation on serine instead of tyrosine.
-
CYS-ASN-VAL-VAL-PRO-LEU-THR(PO3H2)-ASP-
- Similar peptide sequence with phosphorylation on threonine instead of tyrosine.
Uniqueness
The uniqueness of “CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-” lies in the specific phosphorylation of the tyrosine residue, which significantly impacts its biological activity and interactions. Phosphorylation on tyrosine is less common compared to serine and threonine, making this compound particularly valuable for studying tyrosine-specific signaling pathways and interactions.
Eigenschaften
CAS-Nummer |
166664-90-0 |
|---|---|
Molekularformel |
C64H104N13O22PS |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-](/img/structure/B1171688.png)
![8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B1171693.png)
![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)
![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)



